Spiro[cyclohexane-1,3'-indoline]-5'-carboxylicacid trifluoroacetate
Description
Nomenclature and Systematic Chemical Identification
The compound is systematically named spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid;2,2,2-trifluoroacetic acid according to IUPAC guidelines. Its molecular formula is C₁₆H₁₈F₃NO₄ , with a molecular weight of 345.31 g/mol . The spiro junction at the cyclohexane-indoline interface creates a non-planar structure, while the trifluoroacetate group enhances solubility in polar solvents.
Table 1: Key Identifiers of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic Acid Trifluoroacetate
The InChI key NGHQUMSIUXGNLT-UHFFFAOYSA-N uniquely encodes its stereochemical and structural features.
Historical Context of Spirocyclic Indoline Derivatives Discovery
Spirocyclic indolines emerged as a focus in the mid-20th century, with early work on their synthesis driven by interest in natural alkaloids like horsfiline and strychnine. The development of three-component reactions in the 2010s, such as those involving triphenylphosphine and alkynedioates, enabled efficient construction of spiro[cyclopentane-1,3'-indoline] derivatives. These methodologies laid the groundwork for synthesizing more complex variants, including carboxylic acid-functionalized spiroindolines.
The trifluoroacetate derivative specifically gained attention after 2017, as evidenced by its PubChem entry creation date. Advances in spirocyclization techniques, particularly those avoiding 1,2-migration side reactions, were critical to its isolation.
Significance in Modern Organic Chemistry Research
This compound exemplifies the broader utility of spirocyclic frameworks in drug discovery and materials science. The indoline moiety’s aromaticity allows π-π interactions with biological targets, while the spiro junction imposes conformational constraints that enhance binding specificity. The carboxylic acid group enables further derivatization, such as amide coupling for peptide-based therapeutics.
In materials science, the trifluoroacetate group’s electron-withdrawing properties may modulate electronic characteristics in organic semiconductors. Additionally, the compound’s rigid structure makes it a candidate for chiral auxiliaries or catalysts in asymmetric synthesis.
Properties
Molecular Formula |
C16H18F3NO4 |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H17NO2.C2HF3O2/c16-13(17)10-4-5-12-11(8-10)14(9-15-12)6-2-1-3-7-14;3-2(4,5)1(6)7/h4-5,8,15H,1-3,6-7,9H2,(H,16,17);(H,6,7) |
InChI Key |
NGHQUMSIUXGNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches to Spirocyclic Core
The spiro[cyclohexane-1,3'-indoline] core can be synthesized via intramolecular cyclization of appropriately substituted cyclohexanone and indoline derivatives. Two main approaches are:
Grignard Cyclization : Reaction of cyclohexanone derivatives with indoline-based organomagnesium halides under anhydrous conditions (e.g., THF solvent at 0–5°C) to form the spiro junction. This method yields moderate to good yields (40–65%) and requires strict moisture exclusion to prevent side reactions.
One-Pot Multicomponent Reactions : Combining indole derivatives with cyclic ketones and nucleophiles (e.g., thiols) in refluxing benzene with Dean-Stark apparatus to remove water, facilitating cyclization. This approach typically achieves higher yields (~70%) and greater purity but demands precise stoichiometric control to minimize byproducts.
Carboxylation and Functional Group Transformations
Following spirocyclic core formation, the introduction of the carboxylic acid group at the 5' position is commonly achieved via:
Ester Hydrolysis : Conversion of methyl or ethyl esters of spiroindoline derivatives to the corresponding carboxylic acids by acidic or basic hydrolysis.
Direct Carboxylation : Using carboxylation reagents or oxidation of methyl groups to carboxylic acids under controlled conditions.
Formation of Trifluoroacetate Salt
The trifluoroacetate salt is formed by treating the carboxylic acid with trifluoroacetic acid (TFA), which protonates the carboxylate and forms a stable salt. This step is generally straightforward and conducted under mild conditions.
Comparative Data on Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Grignard Cyclization | THF, 0–5°C | 40–65 | ≥95% | Moisture sensitivity, requires inert atmosphere |
| One-Pot Multicomponent Reaction | Benzene, reflux with Dean-Stark trap | ~70 | ≥97% | Byproduct formation, stoichiometric control |
| Solvothermal Aggregation | Acetonitrile/Water mix | 55–60 | ≥90% | Solvent-dependent selectivity |
Detailed Research Findings
Stereochemical Control : The stereochemistry at the spiro center is influenced by protecting groups on the nitrogen of the indoline. For example, N-Boc protection can invert configuration during aldol-type cyclizations, which is critical for obtaining the desired stereoisomer.
Radical Pathways : Transition metal-mediated single electron transfer (SET) processes using Mn(III) or Cu(II) salts can facilitate spirocenter formation via radical intermediates, providing alternative routes with potential for asymmetric catalysis.
Functional Group Effects : Electron-withdrawing groups on the indoline ring, such as carboxylic acid or methoxy substituents, enhance reactivity and binding affinity in biological contexts, which is relevant for the design of derivatives.
Example Synthetic Procedure (Literature-Based)
Spirocyclization : A cyclohexanone derivative is reacted with an indoline precursor under anhydrous THF at 0–5°C with a Grignard reagent to form the spirocyclic intermediate.
Ester Hydrolysis : The methyl ester of the spiro compound is hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the free carboxylic acid.
Salt Formation : The carboxylic acid is dissolved in an organic solvent and treated with trifluoroacetic acid to form the trifluoroacetate salt, which precipitates or is isolated by solvent removal.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Spirocyclization | Cyclohexanone + Indoline + Grignard reagent | 0–5°C | 2–4 hours | 40–65 | Inert atmosphere required |
| Ester Hydrolysis | Aqueous HCl or NaOH | 25–80°C | 2–6 hours | 85–95 | Acidic or basic conditions |
| Trifluoroacetate Salt Formation | Trifluoroacetic acid addition | Room temp | 1–2 hours | Quantitative | Mild conditions, easy isolation |
Biological Activity
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate is a spirocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a cyclohexane ring fused to an indoline moiety, which contributes to its diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure allows it to participate in various chemical reactions, enhancing its versatility in medicinal chemistry. It can be synthesized through methods such as the Diels-Alder reaction, which provides high diastereoselectivity and enantioselectivity under specific conditions, including the use of ionic liquids.
The biological activity of spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate is largely attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cancer cell proliferation or microbial growth. The three-dimensional structure of the compound allows it to fit into enzyme active sites effectively, blocking their activity and leading to therapeutic effects.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines. For instance, studies have reported cytotoxic effects against human cancer cell lines such as HCT 116 and HepG2, with IC50 values indicating significant potency .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Research Findings and Case Studies
A selection of studies highlights the biological activities of spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate:
Comparison with Similar Compounds
When compared to other spirocyclic compounds, spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate exhibits unique properties that enhance its biological activity:
- Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazol]-2-one : Known for MDM2 inhibitory activity.
- Spiro[indoline-3,2’-furan-3’,3’'-indoline] : Exhibits antiviral and antibacterial properties.
The distinct structural features of spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid contribute to its unique interactions with biological targets, making it a valuable candidate for further research.
Scientific Research Applications
Overview
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate is a spirocyclic compound that has attracted significant attention in various scientific fields due to its unique structural properties and biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by case studies and comparative analyses with similar compounds.
Chemistry
- Building Blocks : The compound serves as a versatile building block for synthesizing more complex spirocyclic derivatives, enabling the development of novel materials and pharmaceuticals.
Biology
- Protein-Ligand Interactions : Its unique structure allows it to interact with various biological targets, making it useful for studying protein-ligand interactions crucial in drug design.
Medicine
- Therapeutic Potential : The compound exhibits notable antimicrobial , anticancer , and anti-inflammatory properties:
- Anticancer Activity : Research indicates that it inhibits cancer cell proliferation by targeting specific signaling pathways. For instance, it has been shown to inhibit enzymes associated with tumor growth.
- Antimicrobial Properties : Studies have demonstrated effectiveness against multiple microbial strains, highlighting its potential as a new antibiotic amid rising resistance.
- Anti-inflammatory Effects : In vitro studies suggest that it reduces inflammatory markers, indicating potential applications in managing inflammatory diseases.
Industry
- Pharmaceuticals and Agrochemicals : Due to its stability and reactivity, the compound is suitable for various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.
Case Studies and Research Findings
- Study A : Investigated the effects of spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
- Study B : Focused on antimicrobial efficacy against common pathogens. The compound exhibited significant inhibitory concentrations (MIC values) against both Gram-positive and Gram-negative bacteria.
- Study C : Analyzed anti-inflammatory potential using cellular models of inflammation. Findings revealed a marked decrease in pro-inflammatory cytokines upon treatment with the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (QN-2264)
- Molecular Formula: C₁₇H₂₁NO₂ (free acid; CAS: 1160247-98-2)
- Key Features : Lacks the trifluoroacetate group, resulting in lower solubility in polar solvents compared to its salt form.
- Applications : Serves as a precursor for further functionalization, such as salt formation or esterification .
Spiro[cyclopentane-1,3'-indoline] Derivatives
- Example : 1'-(tert-Butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid (CAS: 2177259-38-8)
- Structural Difference : Cyclopentane ring instead of cyclohexane, reducing ring strain and altering conformational flexibility .
- Synthesis : Synthesized via tert-butoxycarbonyl (Boc) protection, enabling selective reactivity in peptide coupling or catalysis .
3’-Hydroxy-2’,2’,6’-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid
- Molecular Formula : C₁₇H₂₂O₄ (MW: 290.15 g/mol)
- Spectroscopic Data : IR peaks at 1675 cm⁻¹ (COOH) and 1607 cm⁻¹ (C=C); [α]²⁰D = -23.7° (CHCl₃) .
Spiro(indoline-3,2'-furan-3',3''-indoline) Derivatives
- Synthesis: Generated via tri(n-butyl)phosphine-catalyzed domino reactions using isothiomalononitriles and biscoumarins .
- Key Features : Exhibits multiple chiral centers and diverse functionalization sites, enabling applications in asymmetric catalysis .
Key Observations :
- NaOH offers a sustainable, low-cost pathway for spiro[cyclopentane] derivatives .
- Tri(n-butyl)phosphine outperforms triphenylphosphine in nucleophilic catalysis, enabling efficient spiro[cyclohexane] synthesis with broad substrate scope .
Physicochemical and Functional Properties
| Property | Target Compound (QN-9259) | QN-2264 (Free Acid) | Spiro[cyclopentane] (CAS: 2177259-38-8) |
|---|---|---|---|
| Solubility | High (trifluoroacetate salt) | Moderate (carboxylic acid) | Moderate (Boc-protected) |
| Thermal Stability | Enhanced due to salt form | Lower | High (Boc group stabilizes core) |
| Functional Groups | COOH (trifluoroacetate) | COOH | COOH, Boc |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
